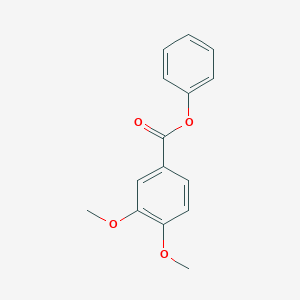
Phenyl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3,4-dimethoxybenzoate, also known as PDMB, is a chemical compound that belongs to the family of benzophenone derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of Phenyl 3,4-dimethoxybenzoate involves the inhibition of protein kinases by binding to their ATP-binding sites. This leads to the disruption of the kinase activity and downstream signaling pathways. Phenyl 3,4-dimethoxybenzoate has been shown to have a higher affinity for the ATP-binding site of PKC compared to other protein kinases.
Biochemical and physiological effects:
Phenyl 3,4-dimethoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of CDK2 and GSK3β. Phenyl 3,4-dimethoxybenzoate has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus, by disrupting their cell membrane integrity. Additionally, Phenyl 3,4-dimethoxybenzoate has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
Phenyl 3,4-dimethoxybenzoate has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, which makes it a valuable tool for studying cellular signaling pathways. Phenyl 3,4-dimethoxybenzoate is also stable under various experimental conditions, which allows for its use in a wide range of assays. However, Phenyl 3,4-dimethoxybenzoate has some limitations, such as its low solubility in water, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of Phenyl 3,4-dimethoxybenzoate in scientific research. One potential application is in the development of new cancer therapies. Phenyl 3,4-dimethoxybenzoate has been shown to induce apoptosis in cancer cells, and further research could lead to the development of more effective cancer treatments. Additionally, Phenyl 3,4-dimethoxybenzoate could be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Further research could also lead to the identification of new protein kinase targets for Phenyl 3,4-dimethoxybenzoate and the development of more potent and selective inhibitors.
Conclusion:
In conclusion, Phenyl 3,4-dimethoxybenzoate is a valuable tool for scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Phenyl 3,4-dimethoxybenzoate could lead to the development of new cancer therapies, antibiotics, and protein kinase inhibitors.
Synthesis Methods
The synthesis of Phenyl 3,4-dimethoxybenzoate involves the reaction of 3,4-dimethoxybenzoic acid with phenyl chloroformate in the presence of a base, such as triethylamine. The reaction yields Phenyl 3,4-dimethoxybenzoate as a white crystalline solid with a high yield. The purity of the synthesized Phenyl 3,4-dimethoxybenzoate can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Phenyl 3,4-dimethoxybenzoate has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. Phenyl 3,4-dimethoxybenzoate has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK3β). These kinases are involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis.
properties
Product Name |
Phenyl 3,4-dimethoxybenzoate |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
phenyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-17-13-9-8-11(10-14(13)18-2)15(16)19-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
HVTAZIAOMDFJFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306222.png)
![4-{[(2Z,5E)-3-methyl-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306223.png)
![N-{[4-ethyl-5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B306224.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B306227.png)
![N-{1-[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306229.png)
![N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306236.png)
![ethyl 2-[(5E)-5-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306238.png)
![ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
![(5Z)-2-anilino-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B306243.png)